2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both imidazole and isoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Scientific Research Applications
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the sulfanyl group can undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 1-(1-Methyl-1H-imidazol-2-yl)methanamine
- 2-Methylimidazole
Uniqueness
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its dual functional groups, which provide a combination of chemical reactivity and biological activity not commonly found in simpler compounds. This makes it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
2-[(1-methylimidazol-2-yl)sulfanylmethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-15-7-6-14-13(15)19-8-16-11(17)9-4-2-3-5-10(9)12(16)18/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTNHFHPVFJOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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